molecular formula C10H14O5 B12603638 3,3'-[Oxybis(methylene)]di(but-3-enoic acid) CAS No. 881683-01-8

3,3'-[Oxybis(methylene)]di(but-3-enoic acid)

Cat. No.: B12603638
CAS No.: 881683-01-8
M. Wt: 214.21 g/mol
InChI Key: GTTOHGBENKZJEL-UHFFFAOYSA-N
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Description

3,3’-[Oxybis(methylene)]di(but-3-enoic acid) is an organic compound with the molecular formula C12H18O6 It is characterized by the presence of two but-3-enoic acid groups connected by an oxybis(methylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) typically involves the reaction of but-3-enoic acid with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the oxybis(methylene) linkage between the two but-3-enoic acid molecules. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the condensation reaction.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the reaction.

    Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Oxybis(methylene)]di(but-3-enoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the but-3-enoic acid groups to single bonds, forming saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxybis(methylene) linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of saturated diacids.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3’-[Oxybis(methylene)]di(but-3-enoic acid) has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.

    Materials Science: Incorporated into materials to improve their durability and resistance to environmental degradation.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and resins due to its ability to form cross-linked networks.

Mechanism of Action

The mechanism by which 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) exerts its effects involves the formation of covalent bonds with other molecules. The oxybis(methylene) linkage provides a flexible backbone that can interact with various molecular targets. In polymerization reactions, the compound acts as a cross-linking agent, forming stable networks that enhance the material’s properties.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Oxybis(methylene)]di(3-ethyloxetane): Similar in structure but with ethyloxetane groups instead of but-3-enoic acid groups.

    3,3’-[Oxybis(methylene)]di(2-furancarboxylic acid): Contains furan rings instead of but-3-enoic acid groups.

Uniqueness

3,3’-[Oxybis(methylene)]di(but-3-enoic acid) is unique due to its combination of but-3-enoic acid groups and the oxybis(methylene) linkage. This structure imparts specific reactivity and properties that are advantageous in various applications, such as polymer synthesis and materials science.

Properties

CAS No.

881683-01-8

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

3-[2-(carboxymethyl)prop-2-enoxymethyl]but-3-enoic acid

InChI

InChI=1S/C10H14O5/c1-7(3-9(11)12)5-15-6-8(2)4-10(13)14/h1-6H2,(H,11,12)(H,13,14)

InChI Key

GTTOHGBENKZJEL-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)O)COCC(=C)CC(=O)O

Origin of Product

United States

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